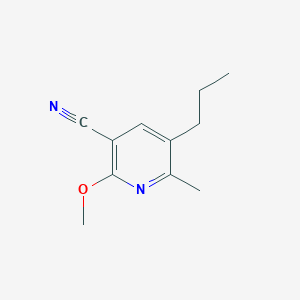
2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This particular compound features a methoxy group, a methyl group, and a propyl group attached to the pyridine ring, along with a cyano group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions starting from simpler pyridine derivatives. One common approach is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, and ammonia in the presence of a catalyst. Another method is the Hantzsch pyridine synthesis , which uses β-ketoesters, ammonia, and α-haloketones.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of advanced catalysts and optimized reaction parameters helps achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to a primary amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can yield pyridine N-oxide derivatives.
Reduction: Reduction can produce 2-Methoxy-6-methyl-5-propylpyridine-3-amine.
Substitution: Substitution reactions can lead to various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological systems and interactions with various biomolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
2-Methoxy-5-methylpyridine-3-carbonitrile: Similar structure but lacks the propyl group.
6-Methyl-5-propylpyridine-3-carbonitrile: Similar structure but lacks the methoxy group.
2-Methoxy-6-methylpyridine-3-carbonitrile: Similar structure but lacks the propyl group.
Uniqueness: 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile is unique due to the combination of its methoxy, methyl, and propyl groups, which can influence its chemical reactivity and biological activity differently compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-methoxy-6-methyl-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O/c1-4-5-9-6-10(7-12)11(14-3)13-8(9)2/h6H,4-5H2,1-3H3 |
Clave InChI |
MDLJXSGSPXBIFP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(N=C1C)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


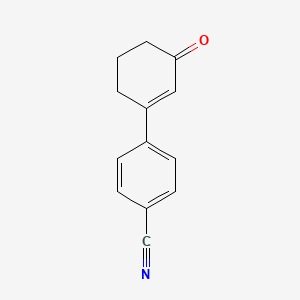
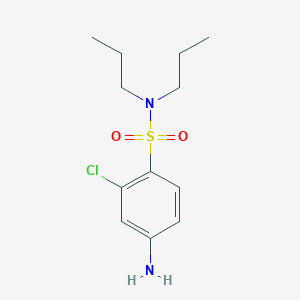
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
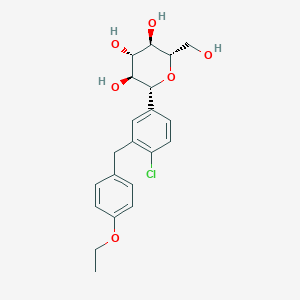

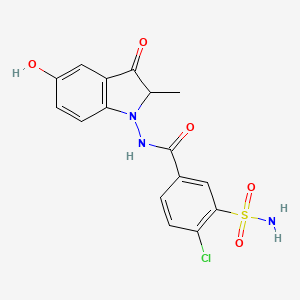
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
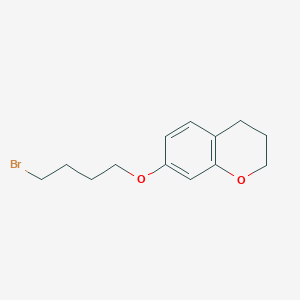
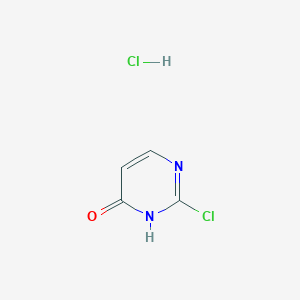
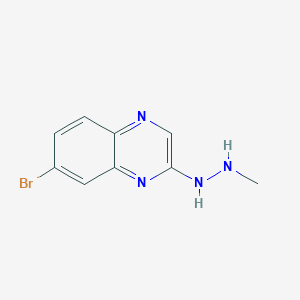

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
